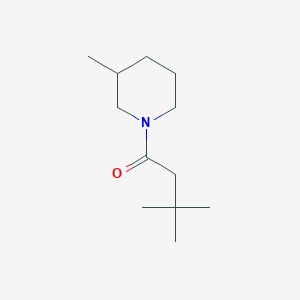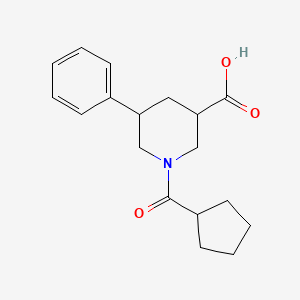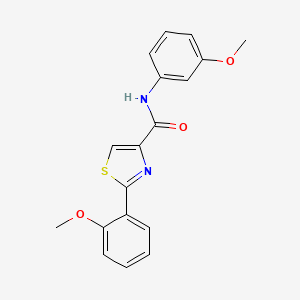
N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. This compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of certain enzymes, including kinases and proteases. In physiological studies, N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and has been used as a building block for the synthesis of novel materials. However, one of the limitations of using N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is the further exploration of its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, the use of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide as a building block for the synthesis of novel materials with unique properties is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 2-amino-4-butanol-1-yl-3,4-dihydroquinolin-2-one with a carboxylic acid derivative. This reaction can be carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a catalyst for various reactions.
Propiedades
IUPAC Name |
N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-9(2)15-14(18)11-8-13(17)16-12-7-5-4-6-10(11)12/h4-7,9,11H,3,8H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLUGLBSRLDCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)


![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)




![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)


